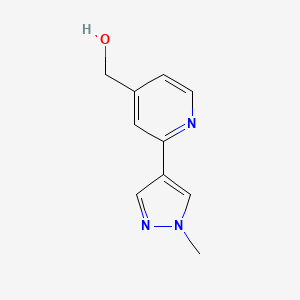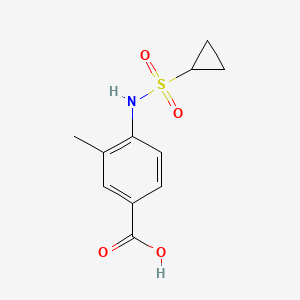
4-Cyclopropanesulfonamido-3-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropanesulfonamido-3-methylbenzoic acid: is an organic compound characterized by the presence of a cyclopropane ring, a sulfonamide group, and a methylbenzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropanesulfonamido-3-methylbenzoic acid typically involves multiple stepsThe reaction conditions often include the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation and cyclopropanation processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Cyclopropanesulfonamido-3-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the aromatic ring, often using reagents like sodium hydroxide or halogenating agents
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or halogenating agents in organic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
Chemistry: In chemistry, 4-Cyclopropanesulfonamido-3-methylbenzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology: In biological research, this compound can be used to study enzyme interactions and protein binding due to its sulfonamide group, which mimics natural substrates .
Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, such as polymers and coatings, due to its stability and reactivity .
Mécanisme D'action
The mechanism of action of 4-Cyclopropanesulfonamido-3-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, leading to competitive inhibition. Additionally, the cyclopropane ring can enhance the binding affinity and specificity of the compound .
Comparaison Avec Des Composés Similaires
4-Methylbenzoic acid: Lacks the sulfonamide and cyclopropane groups, making it less reactive in certain chemical reactions.
Cyclopropanesulfonamide: Contains the cyclopropane and sulfonamide groups but lacks the aromatic ring, affecting its overall stability and reactivity.
3-Methylbenzoic acid: Similar to 4-Methylbenzoic acid but with a different substitution pattern, leading to variations in chemical behavior.
Uniqueness: 4-Cyclopropanesulfonamido-3-methylbenzoic acid is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the cyclopropane ring, sulfonamide group, and methylbenzoic acid moiety allows for versatile applications and interactions that are not observed in simpler analogs .
Propriétés
Formule moléculaire |
C11H13NO4S |
|---|---|
Poids moléculaire |
255.29 g/mol |
Nom IUPAC |
4-(cyclopropylsulfonylamino)-3-methylbenzoic acid |
InChI |
InChI=1S/C11H13NO4S/c1-7-6-8(11(13)14)2-5-10(7)12-17(15,16)9-3-4-9/h2,5-6,9,12H,3-4H2,1H3,(H,13,14) |
Clé InChI |
HWYXBFUSLBGLPH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C(=O)O)NS(=O)(=O)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[Cyclopropyl(methyl)amino]methyl}benzoic acid](/img/structure/B15091132.png)
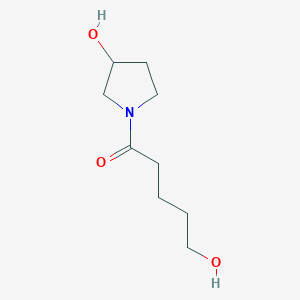
![L-Proline, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-, (4R)-](/img/structure/B15091142.png)
![(5-bromo-1-ethyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B15091149.png)
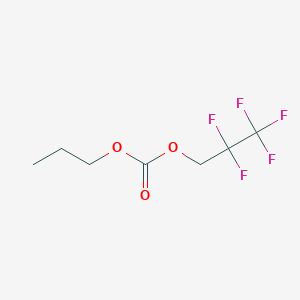
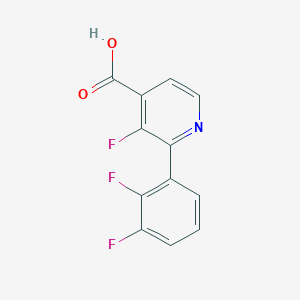
![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B15091180.png)
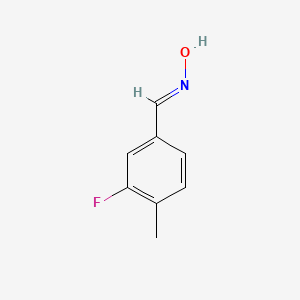
![[[5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-3-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15091194.png)
![Neodymium, tris[2-(methoxy-kappaO)ethanolato-kappaO]-](/img/structure/B15091204.png)
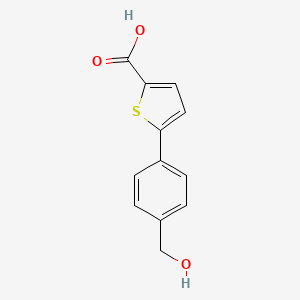
![2-[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid](/img/structure/B15091226.png)
![3-[3-(Aminomethyl)phenyl]phenol](/img/structure/B15091231.png)
